molecular formula C18H28N2O4 B2584865 Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate CAS No. 2102410-66-0

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate

Cat. No.: B2584865
CAS No.: 2102410-66-0
M. Wt: 336.432
InChI Key: WCLRKWGLASKMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate is an organic compound with the molecular formula C18H28N2O4 and a molecular weight of 336.42592 g/mol . This compound is known for its unique chemical structure, which includes tert-butyl groups and a dimethylamino group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate involves several steps. One common method includes the reaction of 4-(dimethylamino)aniline with di-tert-butyl dicarbonate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions influence the compound’s effects on biological systems and chemical reactions .

Comparison with Similar Compounds

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[4-(dimethylamino)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-11-9-13(10-12-14)19(7)8/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLRKWGLASKMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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